molecular formula C8H15N3O5 B12692612 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione CAS No. 75797-21-6

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B12692612
CAS No.: 75797-21-6
M. Wt: 233.22 g/mol
InChI Key: ALVBRJRQOKFZPA-UHFFFAOYSA-N
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Description

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione: is a chemical compound characterized by its triazolidine ring structure with three hydroxyethyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of triazolidine-3,5-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of hydroxyethyl groups to the triazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s hydroxyethyl groups make it a potential candidate for biochemical studies and drug development.

    Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with biological targets.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets through its hydroxyethyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring structure also contributes to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazine-3,5,6(1H,2H,4H)-trione
  • Tris(2-hydroxyethyl)amine
  • Tris(2-hydroxyethyl) 1,2,4-benzenetricarboxylate

Uniqueness

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific triazolidine ring structure and the presence of three hydroxyethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

75797-21-6

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

1,2,4-tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C8H15N3O5/c12-4-1-9-7(15)10(2-5-13)11(3-6-14)8(9)16/h12-14H,1-6H2

InChI Key

ALVBRJRQOKFZPA-UHFFFAOYSA-N

Canonical SMILES

C(CO)N1C(=O)N(N(C1=O)CCO)CCO

Origin of Product

United States

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